3-Undecylthiophene

Description

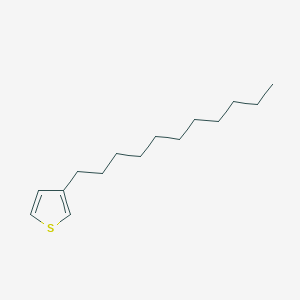

Structure

3D Structure

Properties

IUPAC Name |

3-undecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIIRMZYURVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340731 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129607-86-9 | |

| Record name | 3-Undecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Undecylthiophene Monomer

This guide provides a comprehensive overview of the synthesis and purification of 3-undecylthiophene, a critical monomer in the development of advanced organic electronic materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the practical and theoretical aspects of established synthetic routes and purification protocols. We will explore the nuances of cross-coupling reactions, emphasizing the causality behind experimental choices to ensure procedural success and high-purity outcomes.

Introduction: The Significance of 3-Alkylthiophenes

3-Alkylthiophenes, and specifically 3-undecylthiophene, are foundational building blocks for a class of conducting polymers known as poly(3-alkylthiophene)s (P3ATs). The undecyl side-chain imparts solubility, enabling solution-based processing of these polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The regioregularity of the final polymer, which is crucial for its electronic properties, is directly dependent on the purity of the starting monomer. This guide, therefore, places a strong emphasis on achieving high-purity 3-undecylthiophene through robust synthetic and purification strategies.

PART 1: Synthesis of 3-Undecylthiophene

The synthesis of 3-undecylthiophene is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two most prevalent and reliable methods are the Kumada cross-coupling and the Stille cross-coupling. The choice between these methods often depends on the availability of starting materials, tolerance to functional groups (though less of a concern for this specific monomer), and considerations regarding reagent toxicity.

Kumada Cross-Coupling: A Direct and Efficient Approach

The Kumada coupling is a powerful carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[1] For the synthesis of 3-undecylthiophene, this typically involves the reaction of 3-bromothiophene with undecylmagnesium bromide.

-

Choice of Halide: 3-bromothiophene is the preferred starting material over 3-chlorothiophene due to the greater reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.[2] 3-iodothiophene is even more reactive but is often more expensive and less stable.

-

Grignard Reagent: Undecylmagnesium bromide is prepared in situ from 1-bromoundecane and magnesium turnings. The quality of the Grignard reagent is paramount for high yields. It is crucial to use anhydrous solvents (typically THF or diethyl ether) and to ensure the magnesium is activated.[3]

-

Catalyst Selection: Nickel catalysts, particularly those with phosphine ligands like [1,3-bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), are highly effective for this transformation.[4] The dppp ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle and minimize side reactions. Palladium catalysts can also be used and may offer broader functional group tolerance, though they are generally more expensive.[5]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of the Grignard reagent.[5]

The mechanism of the Kumada coupling involves a catalytic cycle with a Ni(0)/Ni(II) or Pd(0)/Pd(II) redox couple.[2][6]

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Materials:

| Reagent/Material | Molar Eq. | Notes |

| Magnesium turnings | 1.2 | |

| 1-Bromoundecane | 1.1 | |

| Anhydrous Tetrahydrofuran (THF) | - | Distilled from sodium/benzophenone ketyl |

| 3-Bromothiophene | 1.0 | |

| [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂) | 0.01 | |

| 1 M Hydrochloric Acid (HCl) | - | For quenching |

| Diethyl ether | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | For washing |

| Brine | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying |

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small portion of a solution of 1-bromoundecane (1.1 eq.) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 3-bromothiophene (1.0 eq.) and Ni(dppp)Cl₂ (0.01 eq.) in anhydrous THF.

-

Slowly add the 3-bromothiophene/catalyst solution to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-undecylthiophene.

-

Stille Cross-Coupling: Mild Conditions and Functional Group Tolerance

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[7][8] For the synthesis of 3-undecylthiophene, this would typically involve the reaction of 3-bromothiophene with undecyltributyltin.

-

Organostannane Reagent: Organotin reagents are stable to air and moisture, making them easier to handle than Grignard reagents.[7] However, they are toxic, and the removal of tin byproducts can be challenging.[9] The tributyltin derivative is commonly used.

-

Catalyst Selection: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are the standard for Stille couplings.[10] The choice of ligands can influence the reaction rate and efficiency.

-

Additives: The addition of a copper(I) salt, such as CuI, can sometimes accelerate the reaction.[10] Lithium chloride is also often added to facilitate the transmetalation step.

-

Solvent: Aprotic polar solvents like dimethylformamide (DMF) or non-polar solvents like toluene are commonly used.[10]

The mechanism of the Stille coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][11]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Materials:

| Reagent/Material | Molar Eq. | Notes |

| 3-Bromothiophene | 1.0 | |

| Undecyltributyltin | 1.1 | Handle with care due to toxicity |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.02-0.05 | Air-sensitive |

| Anhydrous Toluene or DMF | - | Degassed |

| Saturated aqueous Potassium Fluoride (KF) solution | - | For removing tin byproducts |

| Diethyl ether | - | For extraction |

| Brine | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying |

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 eq.), undecyltributyltin (1.1 eq.), and Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Add degassed anhydrous toluene or DMF.

-

-

Coupling Reaction:

-

Heat the reaction mixture to 80-110 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If tin byproducts are problematic, stir the reaction mixture with a saturated aqueous solution of KF for several hours to precipitate tributyltin fluoride, which can be removed by filtration through Celite.

-

Dilute the mixture with water and extract with diethyl ether (3x).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-undecylthiophene.

-

PART 2: Purification of 3-Undecylthiophene

The final purity of the 3-undecylthiophene monomer is critical for its subsequent use, especially in polymerization reactions. The primary methods for purification are column chromatography and vacuum distillation.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of 3-undecylthiophene.

Flash Column Chromatography

Flash column chromatography is an effective method for removing catalyst residues, unreacted starting materials, and side-products.

-

Stationary Phase: Silica gel is the most common stationary phase for this type of non-polar compound.

-

Mobile Phase (Eluent): A non-polar solvent is required to elute the 3-undecylthiophene. Hexane or petroleum ether is typically sufficient. A gradient elution is generally not necessary unless there are impurities with very similar polarity. The appropriate solvent system should be determined by TLC first, aiming for an Rf value of 0.2-0.4 for the product.[12]

-

Loading Method: The crude product should be dissolved in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and then loaded onto the column. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can improve separation.[12]

-

TLC Analysis:

-

Dissolve a small amount of the crude product in dichloromethane.

-

Spot the solution on a TLC plate and develop it with hexane.

-

Visualize the spots under UV light to determine the Rf value of the product and the separation from impurities.

-

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane and pack a glass column.

-

Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

-

Equilibrate the column by running hexane through it until the packing is stable.

-

-

Loading and Elution:

-

Dissolve the crude 3-undecylthiophene in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel.

-

Elute the column with hexane, collecting fractions.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Vacuum Distillation

For obtaining highly pure, polymerization-grade monomer, vacuum distillation is often the final purification step. This is particularly effective at removing non-volatile impurities and any residual solvent from chromatography.

-

Vacuum: 3-undecylthiophene has a high boiling point at atmospheric pressure. Applying a vacuum lowers the boiling point, preventing thermal decomposition of the compound. A typical laboratory vacuum pump can achieve pressures low enough to distill the monomer at a reasonable temperature. For example, the boiling point of the similar 3-hexylthiophene is 81-84 °C at 7.1 mbar.[13] The boiling point of 3-undecylthiophene will be higher.

-

Fractional Distillation: Using a short-path distillation apparatus or a Vigreux column can improve the separation of compounds with close boiling points.

-

Setup:

-

Place the 3-undecylthiophene from the previous purification step into a round-bottom flask with a magnetic stir bar.

-

Assemble a distillation apparatus (short-path or with a Vigreux column) and connect it to a vacuum pump with a cold trap.

-

Ensure all glass joints are properly sealed with vacuum grease.

-

-

Distillation:

-

Slowly apply the vacuum.

-

Gently heat the flask in an oil bath.

-

Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

-

PART 3: Characterization of 3-Undecylthiophene

The identity and purity of the synthesized 3-undecylthiophene should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural verification.[14][15]

Expected ¹H NMR (CDCl₃) Chemical Shifts (δ):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Thiophene ring protons | ~6.9-7.2 | m | 3H |

| α-CH₂ of undecyl chain | ~2.6 | t | 2H |

| Other CH₂ of undecyl chain | ~1.2-1.6 | m | 18H |

| Terminal CH₃ of undecyl chain | ~0.9 | t | 3H |

Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ):

| Carbon | Chemical Shift (ppm) |

| Thiophene ring carbons | ~120-142 |

| α-CH₂ of undecyl chain | ~30-32 |

| Other CH₂ of undecyl chain | ~22-32 |

| Terminal CH₃ of undecyl chain | ~14 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of the monomer and identifying any volatile impurities. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-undecylthiophene (C₁₅H₂₆S, MW = 238.44 g/mol ).

Conclusion

The successful synthesis and purification of high-purity 3-undecylthiophene monomer is a critical prerequisite for the development of high-performance poly(3-alkylthiophene)-based materials. Both the Kumada and Stille cross-coupling reactions offer reliable synthetic routes, with the choice depending on laboratory-specific factors. A meticulous purification strategy, typically involving a combination of column chromatography and vacuum distillation, is essential to achieve the purity required for polymerization and the fabrication of advanced electronic devices. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently produce this important monomer.

References

-

Ie, Y., et al. (2015). "Nickel-Phosphine Complex-Catalyzed Grignard Coupling II. Grignard Coupling of Heterocyclic Compounds". Tetrahedron, 38, 3347-3354. [Link]

-

McCullough, R. D., & Lowe, R. D. (1992). "Enhanced Electrical Conductivity in Regioregularly 3-Substituted Polythiophenes". Journal of the Chemical Society, Chemical Communications, (1), 70-72. [Link]

-

Bao, Z., Chan, W. K., & Yu, L. (1993). "Synthesis of conjugated polymer by the Stille Coupling Reaction". Chemistry of Materials, 5(1), 2-3. [Link]

-

Tamao, K., Kodama, S., Nakajima, I., Kumada, M., Minato, A., & Suzuki, K. (1982). "Nickel-phosphine complex-catalyzed Grignard coupling—II: Grignard coupling of heterocyclic compounds". Tetrahedron, 38(22), 3347-3354. [Link]

-

Sheina, E. E., et al. (2004). "Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes)". Macromolecules, 37(10), 3526–3528. [Link]

-

NROChemistry. "Stille Coupling". [Link]

-

NROChemistry. "Kumada Coupling". [Link]

-

OpenOChem Learn. "Stille Coupling". [Link]

-

Wikipedia. "Stille reaction". [Link]

-

Wikipedia. "Kumada coupling". [Link]

-

Slideshare. "Kumada cross coupling reaction". [Link]

-

Wiley-VCH. "Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers". [Link]

-

SynArchive. "Stille Coupling". [Link]

-

Organic Chemistry Portal. "Kumada Coupling". [Link]

-

University of Colorado Boulder. "Column Chromatography Procedures". [Link]

-

SciSpace. "APPENDIX 3E Column Chromatography". [Link]

-

University of Rochester. "Purification: Tips for Flash Column Chromatography". [Link]

-

Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". [Link]

-

Organic Chemistry Data. "NMR Spectroscopy – 1H NMR Chemical Shifts". [Link]

-

University of Rochester, Department of Chemistry. "Purification: Tips for Flash Column Chromatography". [Link]

-

The Royal Society of Chemistry. "Copies of 1H NMR and 13C NMR spectra of all new compounds". [Link]

-

Reddit. "Vacuum pressure lowering boiling point. Distillation and troubleshooting". [Link]

-

BRANDTECH Scientific. "Solvent Boiling Point Chart". [Link]

-

Reddit. "Non-viscous fluid with 40C boiling point in vacuum?". [Link]

-

ResearchGate. "Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme". [Link]

Sources

- 1. Kumada Coupling [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kumada Coupling | NROChemistry [nrochemistry.com]

- 6. Kumada cross coupling reaction | PPTX [slideshare.net]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 12. Purification [chem.rochester.edu]

- 13. 3-Hexylthiophene CAS#: 1693-86-3 [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Undecylthiophene

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Undecylthiophene, a key monomer in the synthesis of conductive polymers for organic electronics.[1] Aimed at researchers, chemists, and material scientists, this document outlines the theoretical underpinnings and practical, field-proven protocols for the analysis of 3-Undecylthiophene using a suite of spectroscopic techniques. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this guide establishes a self-validating system for confirming molecular identity, purity, and key electronic properties. Each section is designed to not only present data but to explain the causality behind experimental choices, ensuring both technical accuracy and actionable insights for professionals in the field.

Introduction: The Significance of 3-Undecylthiophene

3-Alkylthiophenes (3ATs) are a cornerstone class of monomers for the synthesis of regioregular poly(3-alkylthiophenes) (P3ATs), polymers widely studied for their favorable optoelectronic properties and solution processability.[1][2] The length and nature of the alkyl side-chain, in this case, an undecyl group (-C₁₁H₂₃), critically influence the resulting polymer's solubility, morphology, and electronic performance. Therefore, rigorous characterization of the 3-Undecylthiophene monomer is a non-negotiable prerequisite for the synthesis of high-quality, reproducible polymeric materials.

Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule. This guide will systematically detail the application of four essential spectroscopic techniques to provide an unambiguous structural and electronic profile of 3-Undecylthiophene.

Molecular Structure and Analytical Workflow

To provide a clear frame of reference, the molecular structure of 3-Undecylthiophene is presented below, along with a generalized workflow for its comprehensive spectroscopic characterization.

Caption: Molecular structure of 3-Undecylthiophene.

The logical flow from sample acquisition to final structural validation is crucial for ensuring data integrity.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Undecylthiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-undecylthiophene. As a key heterocyclic building block in the development of organic electronics and pharmaceutical compounds, a thorough understanding of its structural characterization is paramount. This document offers an in-depth exploration of the spectral features of 3-undecylthiophene, elucidates the rationale behind the experimental design for NMR data acquisition, and presents a detailed, step-by-step protocol for obtaining high-quality spectra. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted thiophenes.

Introduction: The Significance of NMR in the Structural Elucidation of Substituted Thiophenes

Thiophene and its derivatives are fundamental scaffolds in a vast array of functional organic materials and pharmacologically active molecules. The precise substitution pattern on the thiophene ring dictates the electronic, optical, and biological properties of the resulting compound. Consequently, unambiguous structural verification is a critical step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-undecylthiophene, NMR spectroscopy is indispensable for confirming the position of the undecyl substituent on the thiophene ring and for characterizing the integrity of both the aromatic and aliphatic moieties.

This guide will delve into the specific ¹H and ¹³C NMR spectral data of 3-undecylthiophene, offering insights into the interpretation of the observed chemical shifts, coupling constants, and signal multiplicities. Furthermore, it will provide a robust experimental framework to ensure the acquisition of high-fidelity NMR data, a cornerstone of reliable scientific investigation.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering scheme for 3-undecylthiophene are presented below. This convention will be used throughout this guide for all spectral assignments.

Caption: Molecular structure and atom numbering of 3-undecylthiophene.

¹H and ¹³C NMR Spectral Data of 3-Undecylthiophene

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for 3-undecylthiophene, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Data

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-2 | ~7.21 | dd | J = 4.9, 1.2 | 1H | Thiophene Ring |

| H-5 | ~7.08 | dd | J = 4.9, 2.9 | 1H | Thiophene Ring |

| H-4 | ~6.91 | dd | J = 2.9, 1.2 | 1H | Thiophene Ring |

| H-1' | ~2.63 | t | J = 7.6 | 2H | Undecyl Chain |

| H-2' | ~1.63 | p | J = 7.5 | 2H | Undecyl Chain |

| H-3' to H-10' | ~1.27 | m | - | 16H | Undecyl Chain |

| H-11' | ~0.88 | t | J = 6.8 | 3H | Undecyl Chain |

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

¹³C NMR Data

| Atom | Chemical Shift (δ, ppm) | Assignment |

| C-3 | ~142.0 | Thiophene Ring |

| C-2 | ~128.8 | Thiophene Ring |

| C-5 | ~125.1 | Thiophene Ring |

| C-4 | ~119.8 | Thiophene Ring |

| C-1' | ~31.9 | Undecyl Chain |

| C-2' | ~30.5 | Undecyl Chain |

| C-3' to C-9' | ~29.6 - 29.3 | Undecyl Chain |

| C-10' | ~22.7 | Undecyl Chain |

| C-11' | ~14.1 | Undecyl Chain |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon a well-designed experimental protocol. The following section provides a detailed, step-by-step methodology for obtaining the ¹H and ¹³C NMR spectra of 3-undecylthiophene.

Rationale Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for 3-undecylthiophene due to its excellent ability to dissolve nonpolar to moderately polar organic compounds and its relatively simple residual solvent signal in the ¹H NMR spectrum (~7.26 ppm) which does not typically interfere with the signals of interest.[1] The deuterium lock signal provided by CDCl₃ is essential for maintaining the stability of the magnetic field during data acquisition.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy. Its 12 equivalent protons and 4 equivalent carbons give rise to a single, sharp resonance at 0.00 ppm, which is chemically inert and does not overlap with the signals of most organic compounds.[1]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is sufficient for routine ¹H NMR.

-

Number of Scans: Typically, 16 to 64 scans provide an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis of small molecules, ensuring that all protons have fully relaxed before the next pulse.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to fully relax, ensuring their signals are not attenuated.

-

Step-by-Step Experimental Workflow

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-undecylthiophene.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (final concentration ~0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard 30-degree pulse.

-

Acquire a sufficient number of scans (e.g., 32) with a relaxation delay of 2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024) with a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) for both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both spectra. For the ¹³C spectrum, the residual CDCl₃ triplet at ~77.16 ppm can also be used as a secondary reference.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

-

Caption: Experimental workflow for NMR analysis of 3-undecylthiophene.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for 3-undecylthiophene, a molecule of significant interest in materials science and medicinal chemistry. The detailed spectral assignments, coupled with a robust and well-rationalized experimental protocol, offer a complete resource for the structural characterization of this important thiophene derivative. Adherence to the outlined methodologies will enable researchers to obtain high-quality, reproducible NMR data, thereby ensuring the integrity and validity of their scientific findings. The presented information serves as a foundational reference for any professional working with 3-undecylthiophene and related compounds.

References

-

SpectraBase. 3-undecylthiophene. [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-depth Technical Guide to the Solubility of Poly(3-undecylthiophene) in Organic Solvents

Executive Summary

Poly(3-undecylthiophene) (P3UT) is a prominent member of the poly(3-alkylthiophene) (P3AT) family, a class of conductive polymers pivotal to the advancement of organic electronics. The processability of P3UT, and thus its performance in applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs), is critically dependent on its solubility in organic solvents. This guide provides a comprehensive technical overview of the principles governing P3UT solubility. We delve into the theoretical underpinnings of polymer-solvent interactions, primarily through the lens of Hansen Solubility Parameters (HSP), and explore the key structural and environmental factors that modulate solubility, including alkyl side-chain length, polymer molecular weight, and regioregularity. Drawing upon established data for its close analog, poly(3-hexylthiophene) (P3HT), this whitepaper offers a predictive framework for selecting suitable solvents for P3UT, presents quantitative data in accessible formats, and provides a detailed experimental protocol for the empirical determination of its solubility.

Introduction: The Critical Role of Solvent Selection for P3UT

Poly(3-undecylthiophene) is a semiconducting polymer composed of a conjugated thiophene backbone functionalized with undecyl (C11) alkyl side chains at the 3-position. This structure, depicted in Figure 1, imparts favorable electronic properties from the π-conjugated backbone while the alkyl chains enhance its processability. The ability to form uniform, well-ordered thin films from solution is paramount for fabricating high-performance electronic devices.[1] The choice of solvent is not a trivial step; it directly influences the polymer's conformation in solution, the kinetics of film formation, and the resulting solid-state morphology, all of which are intrinsically linked to device efficiency and stability.[2] An ideal solvent system must not only dissolve a sufficient quantity of P3UT but also promote the desired molecular ordering upon deposition. This guide serves to demystify the complex interplay between P3UT and organic solvents to empower researchers in optimizing their material processing workflows.

The Theoretical Basis of Polymer Solubility

The age-old axiom "like dissolves like" provides a foundational, albeit simplistic, model for solubility. A more quantitative and predictive framework is offered by the concept of cohesive energy density, which has been refined into the Hansen Solubility Parameters (HSP).[3][4]

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:[5]

-

δD (Dispersion): Energy from nonpolar van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding interactions.

Each material, whether a polymer or a solvent, can be characterized by a unique set of these three parameters [δD, δP, δH], which define a point in a three-dimensional "Hansen space".[5] The principle of "like dissolves like" is quantified by the distance (Ra) between the polymer and the solvent in this space:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹ᐟ²

A smaller Ra value indicates a greater affinity between the polymer and the solvent, and therefore, higher solubility.[6] For a given polymer, a "solubility sphere" can be defined with a specific interaction radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are considered good solvents, while those outside are poor solvents.

Key Factors Modulating P3UT Solubility

The precise solubility of P3UT is not a fixed value but is influenced by several intrinsic and extrinsic factors.

-

Alkyl Side-Chain Length: This is the primary structural difference between P3UT (C11) and the more extensively studied P3HT (C6). The longer, more flexible undecyl chains of P3UT increase the steric hindrance between polymer backbones, which disrupts the strong interchain π-π stacking. This disruption reduces the polymer's overall cohesive energy, generally leading to enhanced solubility in common organic solvents compared to its shorter-chain counterparts.[7][8] The larger nonpolar volume of the C11 chain also shifts its affinity towards less polar solvents.

-

Molecular Weight (MW): As with most polymers, the solubility of P3UT decreases as its molecular weight increases.[9] Higher molecular weight chains have more points of intermolecular contact and greater entanglement, requiring more energy to be effectively solvated. This trend is reflected in a decrease in the polar (δP) and hydrogen-bonding (δH) components of the Hansen Solubility Parameters for higher MW P3HT.[9]

-

Regioregularity (RR): Regioregularity refers to the consistency of the head-to-tail linkages between thiophene units. High RR (>95%) P3ATs can adopt a more planar backbone conformation, facilitating strong interchain packing and crystallinity.[7] While this planarity is essential for good charge transport, it can reduce solubility as more energy is required to overcome the crystalline packing forces.[9]

-

Temperature: The dissolution of polymers is typically an endothermic process, meaning solubility generally increases with temperature. Heating can be employed to dissolve higher concentrations of P3UT or to dissolve higher molecular weight fractions, though care must be taken to avoid thermal degradation.

P3UT Solubility in Common Organic Solvents: A Predictive Guide

While extensive quantitative data for P3UT is still emerging, the wealth of information available for P3HT provides an excellent predictive foundation.[10][11] The longer undecyl chain of P3UT is expected to enhance its solubility relative to P3HT, particularly in moderately nonpolar solvents.

Qualitative Solubility Overview

The following table summarizes the expected solubility behavior of P3UT in various solvent classes, based on established data for P3ATs.

| Solvent Class | Examples | Expected P3UT Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane, Chlorobenzene, o-Dichlorobenzene | Good to Excellent | These solvents have HSP values that align well with P3ATs.[11] Chloroform is a widely reported good solvent for P3HT, with a solubility limit of around 38 mg/mL.[10] |

| Aromatic | Toluene, Xylene, Tetralin | Good | Aromatic solvents effectively interact with the thiophene backbone via π-π interactions. Toluene is considered a good, albeit marginal, solvent for P3HT.[11] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Good | THF is a versatile solvent capable of dissolving a range of polar and nonpolar substances and is often used in P3AT processing.[2] |

| Ketones | Acetone, Cyclohexanone | Poor | These solvents are too polar, and their HSPs are distant from those of P3ATs. Acetone is a known non-solvent for P3HT, often used to induce precipitation.[10] |

| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble | The strong hydrogen-bonding character of alcohols makes them highly incompatible with the largely nonpolar P3UT. |

| Alkanes | Hexane, Heptane | Poor to Insoluble | While nonpolar, these solvents lack the specific interactions (e.g., aromaticity) needed to effectively solvate the conjugated backbone. |

Quantitative Hansen Solubility Parameters

To facilitate a more precise solvent selection, the table below presents the HSP values for P3HT (as a close proxy for P3UT) and a selection of common organic solvents. The goal is to select solvents with HSP values close to those of the polymer.

| Substance | δD (MPa¹ᐟ²) | δP (MPa¹ᐟ²) | δH (MPa¹ᐟ²) |

| Poly(3-hexylthiophene) (P3HT) | ~18.0 - 19.8 | ~2.0 - 5.0 | ~2.0 - 5.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| o-Dichlorobenzene | 19.2 | 6.3 | 3.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Note: P3HT values are approximate and can vary with molecular weight and regioregularity.[9][11] Solvent data sourced from established databases.[12][13] |

Experimental Protocol: Determining Saturation Solubility

This section provides a standardized, self-validating protocol for determining the saturation solubility of P3UT in a target organic solvent at a specific temperature.

Objective

To quantitatively measure the maximum concentration (in mg/mL) of P3UT that can be dissolved in a given solvent at a controlled temperature.

Materials and Equipment

-

Poly(3-undecylthiophene) (P3UT) powder

-

Target organic solvent (analytical grade or higher)

-

Analytical balance (±0.01 mg precision)

-

Scintillation vials with PTFE-lined caps

-

Heated orbital shaker or stirring hot plate with temperature control

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Nitrogen or Argon gas source (optional, for sensitive solvents)

Workflow Diagram

Step-by-Step Methodology

-

Preparation of Calibration Curve (Perform Once Per Solvent/Batch): a. Prepare a stock solution of P3UT of known concentration (e.g., 1 mg/mL) in the target solvent. Ensure complete dissolution, using gentle heating if necessary, then cool to the target temperature. b. Create a series of dilutions from the stock solution (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL). c. Measure the UV-Vis absorbance of each dilution at the wavelength of maximum absorption (λ_max). d. Plot absorbance vs. concentration and perform a linear regression to obtain the Beer-Lambert Law relationship (Absorbance = εbc), which will be used to determine unknown concentrations.

-

Saturation Experiment: a. Tare a clean, dry scintillation vial. Add an excess amount of P3UT powder (e.g., 20-30 mg) and record the exact mass. b. Pipette a precise volume of the target solvent (e.g., 5.0 mL) into the vial. c. Seal the vial tightly. If the solvent is volatile or oxygen-sensitive, the headspace can be purged with an inert gas. d. Place the vial in a heated shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture vigorously for 24 to 48 hours to ensure equilibrium is reached. The solution should appear colored with visible, undissolved solid material at the bottom. f. After equilibration, turn off the agitation but maintain the temperature. Allow the vial to sit undisturbed for at least 2 hours for the excess solid to fully sediment.

-

Sample Analysis: a. Carefully draw an aliquot (e.g., 1 mL) of the clear, colored liquid supernatant from the top of the vial, being careful not to disturb the sediment. b. Immediately pass this aliquot through a 0.2 µm syringe filter into a clean, tared vial. This step is critical to remove any suspended microparticles. c. Prepare one or more accurate dilutions of the filtered saturated solution using volumetric glassware to bring its concentration into the linear range of your calibration curve. d. Measure the absorbance of the diluted sample(s) at λ_max. e. Using the equation from your calibration curve, calculate the concentration of the diluted sample. f. Back-calculate the concentration of the original, undiluted saturated solution. This value represents the saturation solubility of P3UT in that solvent at that temperature.

Conclusion

The solubility of poly(3-undecylthiophene) is a multifaceted property governed by a delicate balance of intermolecular forces, polymer characteristics, and environmental conditions. A systematic approach to solvent selection, grounded in the theoretical framework of Hansen Solubility Parameters, is essential for achieving optimal processing and device performance. By leveraging the extensive knowledge base of its shorter-chain analog, P3HT, researchers can make highly informed predictions regarding suitable solvents for P3UT. The longer undecyl side chain generally enhances solubility, providing a broader processing window. For critical applications, the predictive power of HSP should be complemented by empirical verification using robust experimental protocols, such as the one detailed in this guide. A masterful control over P3UT solubility is a key enabler for the continued innovation and commercialization of organic electronic technologies.

References

-

Title: Solubility characteristics of poly(3-hexylthiophene) Source: ResearchGate URL: [Link]

-

Title: Impact of molecular weight on the solubility parameters of poly(3‐hexylthiophene) Source: ResearchGate URL: [Link]

-

Title: The Hansen solubility parameters of the four solvents and P3HT at room... Source: ResearchGate URL: [Link]

-

Title: The Chemistry of Conducting Polythiophenes Source: Roncali, Jean. Chemical Reviews, 1992. URL: [Link]

-

Title: Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent Source: ACS Publications URL: [Link]

-

Title: Determination of solubility parameters for poly(3-hydroxyalkanoates) Source: PubMed URL: [Link]

-

Title: Controlled gelation of poly(3-alkylthiophene)s in bulk and in thin-films using low volatility solvent/poor-solvent mixtures Source: Soft Matter (RSC Publishing) URL: [Link]

-

Title: Hansen Solubility Parameters (Official Site) Source: hansen-solubility.com URL: [Link]

-

Title: Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains Source: PMC - NIH URL: [Link]

-

Title: Hansen solubility parameter - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Surface Tension, Hansen Solubility Parameters, Molar Volume... of Selected Liquids Source: Accu Dyne Test URL: [Link]

-

Title: Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline Source: PMC - NIH URL: [Link]

-

Title: (a) Solubility test of polythiophene 33 and 34. (b) Conductivity of... Source: ResearchGate URL: [Link]

-

Title: Water soluble polythiophenes: preparation and applications Source: RSC Publishing URL: [Link]

-

Title: List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis Source: Mendeley Data URL: [Link]

-

Title: Synthesis and Characterization of poly(3-hexylthiophene) Source: International Journal of Scientific Engineering and Applied Science URL: [Link]

-

Title: Obtaining Poly(3-Hexylthiophene) (P3HT) by Electropolymerization as an Alternative for the Substitution of Initiators with Free Radicals Source: MDPI URL: [Link]

-

Title: Solubility Parameters: Theory and Application Source: American Institute for Conservation URL: [Link]

-

Title: Determination of Solubility Parameters For Poly (3-Hydroxyalkanoates) Source: Scribd URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

In-Depth Technical Guide: Regioregularity Effects in Poly(3-undecylthiophene)

Introduction

Poly(3-alkylthiophenes) (PATs) are a prominent class of conducting polymers, valued for their solution processability, environmental stability, and tunable electronic properties, which make them ideal for applications in organic electronics such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes.[1] The performance of these devices is critically dependent on the polymer's molecular structure, particularly its regioregularity. For a 3-substituted thiophene like 3-undecylthiophene, polymerization can result in three different coupling arrangements between monomer units: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).[2][3] A polymer chain consisting of a mix of these couplings is termed regiorandom, while a chain with predominantly HT couplings is known as regioregular.[3]

This guide provides an in-depth exploration of the profound effects of regioregularity on the properties of poly(3-undecylthiophene) (P3UT). We will delve into the synthetic methodologies that control regioregularity, the analytical techniques for its characterization, and the causal links between the degree of regioregularity and the resulting optical, electronic, and morphological characteristics of the polymer. This document is intended for researchers and professionals in materials science and drug development who seek a comprehensive understanding of how to engineer P3UT properties for specific applications.

The Genesis of Regioregularity: Synthetic Control

The ability to synthesize PATs with a high degree of regioregularity was a watershed moment in the field of conducting polymers, leading to materials with vastly improved electronic and photonic properties compared to their regiorandom counterparts.[1][4] The key lies in directing the polymerization to favor HT couplings, which results in a more planar polymer backbone, facilitating stronger intermolecular π-π stacking and more efficient charge transport.[3][5]

Grignard Metathesis (GRIM) Polymerization: A Game-Changer

The Grignard Metathesis (GRIM) polymerization method has become a preferred route for synthesizing highly regioregular PATs, including P3UT.[1][3] This technique offers several advantages, including operational simplicity at room temperature and cost-effectiveness for large-scale production.[1][6][7]

The process begins with the formation of a Grignard reagent from 2,5-dibromo-3-undecylthiophene. This reaction, a magnesium-bromine exchange, exhibits a moderate degree of regioselectivity, typically yielding an 85:15 mixture of the 2-bromo-5-(bromomagnesio)-3-undecylthiophene and 2-(bromomagnesio)-5-bromo-3-undecylthiophene isomers.[7][8] Despite this initial mixture of regioisomers, the subsequent polymerization catalyzed by a nickel complex, commonly Ni(dppp)Cl₂ (where dppp is 1,3-bis(diphenylphosphino)propane), remarkably produces a polymer with almost exclusively HT couplings (>95%).[7][8]

The origin of this high regioselectivity is attributed to a combination of kinetic and thermodynamic factors during the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[6][9] Kinetic studies suggest that the catalyst selectively polymerizes one of the Grignard regioisomers at a much faster rate, leading to the formation of a highly regioregular polymer.[7][8]

The GRIM polymerization proceeds via a quasi-"living" chain growth mechanism.[4][6] This means that the molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the nickel initiator, and polymers with relatively narrow molecular weight distributions can be achieved.[4][6]

Experimental Protocol: Synthesis of Regioregular P3UT via GRIM Polymerization

Below is a detailed, step-by-step methodology for the synthesis of highly regioregular P3UT.

Materials:

-

2,5-dibromo-3-undecylthiophene

-

tert-Butylmagnesium chloride solution (in THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

-

Standard inert atmosphere (argon or nitrogen) glassware and techniques

Procedure:

-

Monomer Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 2,5-dibromo-3-undecylthiophene in anhydrous THF.

-

Grignard Reagent Formation: Cool the solution to 0°C in an ice bath. Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise. Stir the mixture at this temperature for 2 hours to facilitate the Grignard metathesis, forming the magnesium-functionalized monomer.

-

Polymerization: Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture. The solution will typically change color, indicating the initiation of polymerization. Allow the reaction to stir at room temperature for 2 hours.

-

Quenching and Precipitation: Quench the reaction by slowly adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol.

-

Purification: Filter the crude polymer and wash it sequentially with methanol, a dilute HCl solution, and then again with methanol to remove any remaining catalyst and salts.

-

Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The highly regioregular P3UT will be in the chloroform fraction.

-

Isolation: Concentrate the chloroform solution and precipitate the purified polymer in methanol. Filter and dry the final product under vacuum.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of regioregular P3UT via the GRIM method.

Characterization of Regioregularity

Determining the degree of regioregularity is crucial for understanding and predicting the material's properties. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most direct and widely used method to quantify the percentage of HT couplings in PATs. The chemical shifts of the protons on the thiophene ring are sensitive to the type of coupling. In a highly regioregular HT-P3UT, the aromatic proton signal typically appears as a singlet around 6.98 ppm. In contrast, regiorandom polymers show a more complex pattern of signals in the aromatic region due to the presence of HH and TT linkages.[10] The percentage of HT couplings can be calculated by integrating the specific resonance areas in the ¹H NMR spectrum.[11]

Solid-state ¹³C NMR can also provide insights into the local order and molecular conformations within the polymer, distinguishing between crystalline and non-crystalline regions.[12][13]

Experimental Protocol: ¹H NMR Analysis of P3UT Regioregularity

Materials:

-

Purified P3UT sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

Procedure:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified P3UT in approximately 0.7 mL of CDCl₃ in a vial. Ensure the polymer is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

Data Analysis: Integrate the area of the aromatic proton signal corresponding to HT couplings (typically around 6.98 ppm). Compare this to the integrated area of the α-methylene protons of the undecyl side chain (typically a triplet around 2.80 ppm) to quantify the regioregularity.

The Impact of Regioregularity on P3UT Properties

The degree of regioregularity has a cascading effect on the hierarchical structure of P3UT, from the molecular level to the bulk material, which in turn dictates its electronic and optical properties.

Morphology and Crystallinity

Highly regioregular P3UT chains have a strong tendency to self-assemble into well-ordered, two-dimensional lamellar structures.[14] This ordering is driven by π-π stacking interactions between the planar backbones of adjacent polymer chains.[5] In contrast, the steric hindrance caused by HH couplings in regiorandom polymers disrupts the planarity of the backbone, preventing efficient packing and leading to a more amorphous morphology.[3]

X-ray Diffraction (XRD) is a powerful technique to probe the crystalline structure of P3UT thin films. In a typical XRD pattern of a highly regioregular P3UT film, a sharp diffraction peak at a low 2θ angle (around 5.4°) corresponds to the (100) reflection, representing the lamellar stacking of the polymer chains with the undecyl side chains extending outwards.[15][16] The presence and sharpness of this peak are indicative of a high degree of crystallinity.

Electronic Properties and Charge Transport

The enhanced planarity and ordered packing in regioregular P3UT lead to a significant increase in the effective conjugation length along the polymer backbone.[14] This extended conjugation, combined with strong intermolecular π-π stacking, creates efficient pathways for charge transport. Consequently, regioregular P3UT exhibits significantly higher charge carrier mobility compared to its regiorandom counterpart.[17][18]

The charge transport in these materials is anisotropic, with the highest mobility generally observed along the polymer backbone and in the π-stacking direction.[19][20] The presence of regio-defects acts as traps for charge carriers, limiting the overall mobility of the material.[21] Even small variations in regioregularity (e.g., from 96% to 99%) can lead to a noticeable difference in charge mobility.[18]

Optical Properties

The electronic structure of P3UT is directly influenced by its regioregularity, which is reflected in its UV-Vis absorption and photoluminescence (PL) spectra.

UV-Vis Absorption: Regioregular P3UT in the solid state exhibits a red-shifted absorption spectrum with a distinct vibronic structure (shoulders at longer wavelengths) compared to its solution spectrum or the spectrum of a regiorandom polymer.[22][23][24] This red-shift and the appearance of vibronic features are indicative of strong interchain interactions and the formation of ordered aggregates in the solid state.[25] The main absorption peak corresponds to the π-π* transition, and its position can be used to estimate the effective conjugation length.

Photoluminescence: The PL spectrum of regioregular P3UT is also affected by its morphology. In the solid state, the emission is often quenched and red-shifted compared to the solution, which is attributed to the formation of aggregates and exciton migration to lower-energy sites.[25][26]

The table below summarizes the expected trends in key properties as a function of P3UT regioregularity.

| Property | Low Regioregularity (Regiorandom) | High Regioregularity (rr-P3UT) | Causality |

| Backbone Conformation | Twisted, non-planar | Planar | Steric hindrance from HH and TT couplings forces the polymer backbone to twist.[3] |

| Morphology | Amorphous, disordered | Semicrystalline, ordered lamellar structures | Planar backbones allow for efficient π-π stacking and self-assembly.[14] |

| Charge Carrier Mobility | Low | High | Ordered packing creates continuous pathways for charge transport, while defects act as traps.[5][18] |

| UV-Vis λmax (Film) | Blue-shifted | Red-shifted with vibronic features | Increased effective conjugation length and intermolecular interactions in the solid state.[22] |

| Optical Band Gap | Larger | Smaller | Greater delocalization of π-electrons along the planar backbone.[22] |

Visualizing the Regioregularity-Property Relationship

Sources

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. The McCullough Group - Research [chem.cmu.edu]

- 4. scispace.com [scispace.com]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.cmu.edu [chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid-State 13C CPMAS NMR. | Semantic Scholar [semanticscholar.org]

- 14. chem.cmu.edu [chem.cmu.edu]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. Clarifying the Dominant Role of Crystallinity and Molecular Orientation in Differently Processed Thin Films of Regioregular Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Charge mobility and transport behavior in the ordered and disordered states of the regioregular poly(3-hexylthiophene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. collaborate.princeton.edu [collaborate.princeton.edu]

- 21. researchgate.net [researchgate.net]

- 22. Strain–Microstructure–Optoelectronic Inter-Relationship toward Engineering Mechano-Optoelectronic Conjugated Polymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Analysis of the excited states of regioregular polythiophene P3HT - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystallinity and Morphology of Poly(3-undecylthiophene) Films

Abstract

This technical guide provides a comprehensive overview of the critical interplay between processing conditions and the resulting solid-state structure of poly(3-undecylthiophene) (P3UT) films. Tailored for researchers, materials scientists, and professionals in organic electronics development, this document delves into the causal mechanisms that govern the crystallinity and morphology of P3UT thin films. By understanding and controlling these properties, the performance of P3UT-based optoelectronic devices can be significantly enhanced. This guide offers not only theoretical insights but also actionable experimental protocols and data interpretation strategies, grounded in established principles for poly(3-alkylthiophene)s (P3ATs).

Introduction: The Significance of Solid-State Structure in Poly(3-undecylthiophene)

Poly(3-undecylthiophene) is a member of the poly(3-alkylthiophene) family of conducting polymers, which are distinguished by their solution processability, environmental stability, and promising semiconducting properties. The performance of P3UT in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is intrinsically linked to its solid-state microstructure. The arrangement of the polymer chains, specifically the degree of crystallinity and the nanoscale morphology, dictates the efficiency of charge transport and light absorption.

The long, flexible undecyl side chain of P3UT imparts high solubility in common organic solvents, facilitating film deposition through techniques like spin coating and drop casting. However, this side chain also plays a crucial role in the self-assembly of the polymer backbone. In the solid state, P3UT chains can organize into ordered, crystalline lamellae, which are interspersed with disordered, amorphous regions. Efficient charge transport predominantly occurs through the crystalline domains where the π-stacked thiophene rings of adjacent polymer chains provide pathways for charge hopping. Therefore, maximizing the crystallinity and optimizing the orientation and interconnectivity of these crystalline domains is paramount for achieving high device performance.

This guide will explore the key processing levers that can be manipulated to control the crystallinity and morphology of P3UT films, including solvent selection, thermal annealing, and the intrinsic properties of the polymer such as molecular weight.

The Role of Processing Solvents in Dictating Film Morphology

The choice of solvent is a critical first step in controlling the final morphology of a P3UT film. The solvent's properties, such as boiling point and its thermodynamic quality (how well it dissolves the polymer), directly influence the polymer chain conformation in solution and the kinetics of film formation during solvent evaporation.[1][2]

A "good" solvent will promote a more coiled and interpenetrating polymer chain conformation in solution.[3] In contrast, a "poor" solvent can induce the formation of polymer aggregates even before deposition. These pre-aggregated structures can then act as nucleation sites during film formation, leading to a more crystalline film.[1]

The solvent evaporation rate, which is related to its boiling point, also plays a significant role. Solvents with high boiling points evaporate slowly, allowing more time for the polymer chains to self-organize into a more ordered, crystalline structure.[1] Conversely, low-boiling-point solvents evaporate quickly, often trapping the polymer chains in a disordered, amorphous state.

Causality in Solvent Selection:

-

Solubility and Aggregation: The solubility of P3UT in a given solvent will determine the extent of pre-aggregation in the solution. For instance, in a relatively poor solvent, P3UT chains are more likely to form ordered aggregates, which can seed crystal growth during film casting.

-

Boiling Point and Evaporation Rate: A slower evaporation rate (higher boiling point) provides the necessary time for the polymer chains to diffuse and arrange into a thermodynamically more stable, crystalline state.

Experimental Protocol: Solvent Screening for P3UT Film Deposition

-

Polymer Solution Preparation:

-

Prepare a series of P3UT solutions (e.g., 5 mg/mL) in a range of solvents with varying boiling points and polarities (e.g., chloroform, chlorobenzene, dichlorobenzene, and trichlorobenzene).

-

Dissolve the P3UT by stirring the solutions at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.

-

-

Spin Coating:

-

Clean substrates (e.g., glass or silicon wafers) thoroughly using a standard procedure (e.g., sonication in acetone and isopropanol).

-

Spin coat the P3UT solutions onto the substrates. A typical spin coating program might be 1000 rpm for 60 seconds.

-

-

Characterization:

-

Analyze the resulting films using UV-Vis spectroscopy, Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) to correlate solvent properties with film structure.

-

Thermal Annealing: A Post-Deposition Tool for Structural Refinement

Thermal annealing is a widely used post-processing technique to enhance the crystallinity and structural order of polymer films.[4][5] By heating the film to a temperature above its glass transition temperature but below its melting point, the polymer chains are endowed with sufficient thermal energy to rearrange from a kinetically trapped, disordered state into a more thermodynamically favorable, crystalline structure.[4]

For P3ATs, thermal annealing has been shown to increase the size of crystalline domains, improve the orientation of the polymer chains, and enhance π-π stacking, all of which contribute to improved charge transport.[5][6] The optimal annealing temperature and time are critical parameters that need to be carefully determined for P3UT. Annealing at too low a temperature will not provide enough energy for significant chain rearrangement, while annealing at too high a temperature (close to or above the melting point) can lead to film dewetting or the formation of a largely amorphous structure upon cooling.

The Mechanism of Thermal Annealing:

The process of thermal annealing allows for the relaxation of polymer chains, enabling them to overcome kinetic barriers and self-assemble into a more ordered state. This leads to an increase in the degree of crystallinity and the size of the crystalline domains.

Experimental Protocol: Optimizing Thermal Annealing Conditions for P3UT Films

-

Sample Preparation: Prepare a set of identical P3UT films on the desired substrates using a consistent spin coating procedure.

-

Annealing Procedure:

-

Anneal the films at a series of different temperatures (e.g., in 20 °C increments from 80 °C to a temperature just below the expected melting point of P3UT) for a fixed duration (e.g., 15 minutes).

-

Perform the annealing in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidative degradation of the polymer.[6]

-

-

Characterization:

-

After allowing the films to cool to room temperature, characterize their structure using UV-Vis spectroscopy, AFM, and XRD.

-

Identify the annealing temperature that results in the highest degree of crystallinity and the most favorable morphology.

-

The Influence of Molecular Weight on Crystallinity

The molecular weight of the P3UT polymer is another intrinsic property that significantly impacts its ability to crystallize. Generally, for P3ATs, the degree of crystallinity increases with molecular weight up to a certain point.[7] Longer polymer chains have a greater propensity to fold and form stable crystalline lamellae.

However, very high molecular weights can lead to increased chain entanglement, which can hinder the crystallization process. Therefore, there is often an optimal molecular weight range for achieving the highest crystallinity and best device performance. It is also important to consider the molecular weight distribution (polydispersity), as a narrow distribution is generally preferred for achieving uniform and highly crystalline films.

Molecular Weight and Crystallization Dynamics:

-

Low Molecular Weight: Shorter chains may have insufficient length to form stable, ordered structures, leading to lower crystallinity.

-

Optimal Molecular Weight: Chains are long enough to form well-defined crystalline domains through chain folding.

-

High Molecular Weight: Increased chain entanglements can impede the diffusion and arrangement of polymer chains, potentially leading to a decrease in the overall degree of crystallinity.

Characterization Techniques for P3UT Film Crystallinity and Morphology

A multi-technique approach is essential for a comprehensive understanding of the structure of P3UT films.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful and readily available technique for probing the degree of order and aggregation in P3UT films. The absorption spectrum of P3ATs is sensitive to the conformation of the polymer backbone. In solution, where the chains are more disordered, the absorption spectrum typically shows a single broad peak. In the solid state, as the polymer chains become more planar and form ordered aggregates, the spectrum exhibits a red-shift and the appearance of vibronic shoulders.[8] The relative intensity of the 0-0 vibronic peak (at longer wavelengths) to the 0-1 peak is often used as a qualitative measure of the degree of crystallinity and interchain order. A more pronounced 0-0 peak indicates a higher degree of structural order.[9]

Atomic Force Microscopy (AFM)

AFM provides a direct visualization of the surface morphology of P3UT films with nanoscale resolution.[5] Topography images reveal features such as the size and shape of crystalline domains, the presence of amorphous regions, and the overall surface roughness. Phase imaging can provide additional contrast between crystalline and amorphous regions based on differences in their mechanical properties.

X-ray Diffraction (XRD)

XRD is the definitive technique for probing the crystalline structure of P3UT films. In a typical diffraction pattern for a semi-crystalline P3AT film, the (h00) reflections at low angles correspond to the lamellar stacking of the polymer chains, providing information about the d-spacing between the polymer backbones separated by the interdigitated alkyl side chains. The presence of a (010) peak at a wider angle is indicative of π-π stacking between adjacent polymer chains within a crystalline domain. The width of the diffraction peaks can be used to estimate the size of the crystalline domains using the Scherrer equation. The overall intensity of the diffraction peaks relative to the broad amorphous halo provides a measure of the degree of crystallinity.[10][11]

Data Interpretation Synergy:

Quantitative Data Summary

While specific quantitative data for P3UT is not as abundant in the literature as for P3HT, the following table provides expected trends and ranges for key structural parameters based on studies of similar poly(3-alkylthiophene)s. Researchers should use these as a guide and perform their own detailed characterization.

| Parameter | Influencing Factor | Expected Trend for P3UT | Characterization Technique |

| Degree of Crystallinity (%) | - Slow solvent evaporation- Thermal annealing- Optimal molecular weight | 20 - 60% | XRD, DSC |

| Lamellar d-spacing (Å) | Alkyl side-chain length | Larger than P3HT (~16 Å), expected to be ~22-26 Å | XRD |

| π-π stacking distance (Å) | Processing conditions | ~3.8 Å (typical for P3ATs) | XRD |

| Crystallite Size (nm) | - Thermal annealing- Solvent choice | 5 - 30 nm | XRD (Scherrer analysis) |

| Surface Roughness (RMS, nm) | Film preparation method | 1 - 10 nm | AFM |

Conclusion and Future Outlook

The control of crystallinity and morphology in poly(3-undecylthiophene) films is a multi-faceted challenge that requires a systematic approach to the selection of processing parameters. By carefully choosing the solvent, optimizing thermal annealing conditions, and utilizing P3UT with an appropriate molecular weight, it is possible to tailor the solid-state structure to enhance the performance of organic electronic devices. The characterization techniques outlined in this guide provide the necessary tools for researchers to analyze their films, understand the structure-property relationships, and rationally design improved materials and device fabrication processes. As the field of organic electronics continues to advance, a deeper understanding and more precise control over the solid-state ordering of conducting polymers like P3UT will be crucial for realizing their full technological potential.

References

-

Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy. National Institutes of Health. [Link]

-

Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. SciELO. [Link]

-

Measuring Molecular Order in Poly(3-alkylthiophene) Thin Films with Polarizing Spectroscopies. NIST. [Link]

-

Effect of thermal annealing on the microstructure of P3HT thin film investigated by RAIR spectroscopy. ResearchGate. [Link]

-

Manufacture and Photoelectrical Characterization of Poly(3-decylthiophene) Thin Films by Drop Casting Technique. SciELO. [Link]

-

Solvent effect on the morphology of P3HT/PCBM films. ResearchGate. [Link]

-

Diffraction Line-Shape Analysis of Poly(3-dodecylthiophene): A Study of Layer Disorder through the Liquid Crystalline Polymer. Stony Brook University. [Link]

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Publications. [Link]

-

Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. ResearchGate. [Link]

-

Structures and properties of poly(3-alkylthiophene) thin-films fabricated though vapor-phase polymerization. PubMed. [Link]

-

Thermal Annealing Effects on the Absorption and Structural Properties of Regioregular Poly(3-Hexylthiophene) Films. ResearchGate. [Link]

-

Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Max Planck Institute for Polymer Research. [Link]

-

Effects of Solvents on the Morphology and Conductivity of Poly(3,4-ethylenedioxythiophene):Poly(styrenesulfonate) Nanofibers. ResearchGate. [Link]

-

The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI. [Link]

-

Synthesis of Poly(3-alkylthiophene)-block-poly(arylisocyanide): Two Sequential, Mechanistically Distinct Polymerizations Using a Single Catalyst. ResearchGate. [Link]

-

Controlled synthesis of poly(3-hexylthiophene) in continuous flow. National Institutes of Health. [Link]

-

The synthesis of poly (3-hexylthiophene) and poly (3-dodecylthiophene). ResearchGate. [Link]

-

Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. MDPI. [Link]

-

UV–Vis absorption spectra of the P3HT films. ResearchGate. [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). International Journal of Scientific Engineering and Applied Science. [Link]

-

Peripheral Blood Film (Preparation and Testing). Patient.info. [Link]

-

Quantifying Crystallinity in High Molar Mass Poly(3-hexylthiophene). NIST. [Link]

-